molecular formula C21H23N3S B2854427 4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 670268-15-2

4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B2854427
CAS No.: 670268-15-2
M. Wt: 349.5
InChI Key: ADVCOZAITDWYMV-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C21H23N3S and a molecular weight of 349.49 g/mol . This complex molecule features a cyclopenta[4,5]thieno[2,3-d]pyrimidine core, a scaffold identified in scientific research for its potential in medicinal chemistry. For instance, similar cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one structures have been identified as novel inhibitors of Phosphodiesterase 10A (PDE10A), a key target for neurodegenerative disorders . Furthermore, the 4-benzylpiperidine moiety is a recognized pharmacophore in neuroscience research . As such, this compound serves as a valuable building block for researchers developing and screening novel bioactive molecules. It is intended for use in various research applications, including but not limited to, pharmaceutical development, biochemical testing, and as a reference standard. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

12-(4-benzylpiperidin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3S/c1-2-5-15(6-3-1)13-16-9-11-24(12-10-16)20-19-17-7-4-8-18(17)25-21(19)23-14-22-20/h1-3,5-6,14,16H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVCOZAITDWYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further reacted with benzylpiperidine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Thienopyrimidine Derivatives
Compound Name Substituent Molecular Weight Biological Activity Key References
4-(4-Benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-(4-Benzylpiperidin-1-yl) ~395.5 (calculated) Potential anticancer (inferred from structural analogs)
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Chloro 210.68 Antimicrobial activity; intermediate for further functionalization
N-(4-Chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide Piperazinyl-acetamide Not reported Anti-proliferative activity against pancreatic cancer
4-((6,7,8,9-Tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzenesulfonamide Cyclohepta ring + sulfonamide Varies Dual EGFR/VEGFR-2 inhibition (anticancer)
2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol 2-Methyl, 4-thiol 226.32 Not explicitly reported; thiol group may enhance metal-binding capacity
Key Observations:

Substituent Impact :

  • The benzylpiperidinyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like chloro or thiol. This may enhance membrane permeability and target affinity .
  • Chloro derivatives (e.g., 300816-22-2) are often intermediates for synthesizing more complex analogs, as seen in the preparation of piperazinyl-acetamide derivatives with anti-proliferative activity .
  • Sulfonamide-substituted cyclohepta analogs (e.g., 4a–c) show dual kinase inhibition, suggesting that ring expansion (cyclopenta → cyclohepta) modulates target selectivity .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The benzylpiperidinyl group likely reduces aqueous solubility compared to polar substituents (e.g., sulfonamides or thiols). However, formulations like starch nanoparticles () can enhance oral bioavailability .
  • Stability : Chloro derivatives are stable intermediates, whereas benzylpiperidinyl analogs may require protection of the amine group during synthesis .

Q & A

Q. What are the key structural features and nomenclature of 4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?

The compound features a thieno[2,3-d]pyrimidine core fused with a cyclopentane ring and a 4-benzylpiperidine substituent. Its IUPAC name reflects the bicyclic system (cyclopenta[4,5]thieno[2,3-d]pyrimidine) and the 4-benzylpiperidin-1-yl group at position 4. Key identifiers include CAS No. 406201-36-3, molecular formula C₂₀H₂₂N₄S, and molecular weight 350.48 g/mol .

Q. What synthetic methodologies are commonly employed for this compound?

Synthesis typically involves multi-step reactions:

Core formation : Cyclocondensation of thiophene derivatives with nitriles or urea to form the thienopyrimidine scaffold .

Substitution : Introduction of the 4-benzylpiperidine group via nucleophilic aromatic substitution (SNAr) at the chloro position of an intermediate like 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine .

Optimization : Reaction conditions (e.g., anhydrous solvents, 60–80°C, catalytic bases like triethylamine) are critical for yields >70% .

Q. How is the compound characterized, and what analytical data are essential?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., benzyl protons at δ 7.2–7.4 ppm, cyclopentane CH₂ at δ 2.5–3.0 ppm) .
  • Mass spectrometry : LC-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 351.1) .
  • Purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity for pharmacological assays .

Advanced Research Questions

Q. How do structural modifications influence biological activity in thienopyrimidine derivatives?

  • Piperidine substitution : The 4-benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
  • Core rigidity : The cyclopentane ring restricts conformational flexibility, which may increase target binding specificity .
  • SAR studies : Comparative analysis of analogs (e.g., 4-(3,4-dichlorophenylpiperazinyl) derivatives) shows that electron-withdrawing substituents on the phenyl ring enhance receptor affinity .

Q. What strategies resolve contradictions in reported biological data for this compound class?

  • Reproducibility checks : Validate assay conditions (e.g., cell lines, incubation time) across studies. For example, antibacterial activity discrepancies may arise from variations in bacterial strain susceptibility .
  • Metabolic stability : Use microsomal assays to assess if conflicting in vivo results stem from differential metabolism .
  • Computational modeling : Molecular docking (e.g., with kinase targets) can rationalize activity differences due to minor structural variations .

Q. How can synthetic routes be optimized for scalability without compromising purity?

  • Solvent selection : Replace toxic DMF with acetonitrile or THF to improve safety and ease of removal .
  • Catalysis : Employ Pd/C or Ni catalysts for efficient dehalogenation during intermediate steps .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression and minimize byproducts .

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